Cas no 24716-89-0 (trans-2-Aminomethyl-cyclohexylamine)
trans-2-Aminomethyl-cyclohexylamine Chemical and Physical Properties
Names and Identifiers
-
- (1R,2S)-2-(aminomethyl)cyclohexanamine
- cyclohexanemethanamine, 2-amino-, (1S,2R)-
- LogP
- cis-2-amino-1-aminomethylcyclohexane
- TRANS-2-AMINOMETHYL-CYCLOHEXYLAMINE
- 24716-89-0
- 26685-87-0
- MFCD06799044
- CS-0357097
- trans-2-Aminomethylcyclohexylamine
- SCHEMBL9322177
- Cyclohexanemethanamine,2-amino-,(1R,2S)-rel-
- AKOS006287695
- ZAA71689
- Cyclohexanemethanamine, 2-amino-, (1R,2S)-rel-
- trans-1-amino-2-aminomethylcyclohexane
- (1R,2S)-2-(AMINOMETHYL)CYCLOHEXAN-1-AMINE
- trans-2-Aminomethyl-cyclohexylamine
-
- MDL: MFCD06799044
- Inchi: 1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2/t6-,7+/m0/s1
- InChI Key: ZUYYQGFCSKJGDO-NKWVEPMBSA-N
- SMILES: N[C@@H]1CCCC[C@H]1CN
Computed Properties
- Exact Mass: 128.13148
- Monoisotopic Mass: 128.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.04
trans-2-Aminomethyl-cyclohexylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR307559-250mg |
trans-2-Aminomethyl-cyclohexylamine |
24716-89-0 | 250mg |
£276.00 | 2025-02-19 | ||
| Apollo Scientific | OR307559-1g |
trans-2-Aminomethyl-cyclohexylamine |
24716-89-0 | 1g |
£812.00 | 2025-02-19 | ||
| TRC | A385245-10mg |
trans-2-Aminomethyl-cyclohexylamine |
24716-89-0 | 10mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A385245-50mg |
trans-2-Aminomethyl-cyclohexylamine |
24716-89-0 | 50mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A385245-100mg |
trans-2-Aminomethyl-cyclohexylamine |
24716-89-0 | 100mg |
$ 340.00 | 2022-06-08 | ||
| abcr | AB212542-100 mg |
trans-2-Aminomethyl-cyclohexylamine |
24716-89-0 | 100mg |
€203.50 | 2023-05-06 | ||
| abcr | AB212542-250 mg |
trans-2-Aminomethyl-cyclohexylamine |
24716-89-0 | 250mg |
€399.00 | 2023-05-06 | ||
| abcr | AB212542-1 g |
trans-2-Aminomethyl-cyclohexylamine |
24716-89-0 | 1g |
€1249.00 | 2023-05-06 | ||
| A2B Chem LLC | AI45747-100mg |
Trans-2-aminomethyl-cyclohexylamine |
24716-89-0 | 95% | 100mg |
$132.00 | 2024-04-20 | |
| A2B Chem LLC | AI45747-250mg |
Trans-2-aminomethyl-cyclohexylamine |
24716-89-0 | 95% | 250mg |
$268.00 | 2024-04-20 |
trans-2-Aminomethyl-cyclohexylamine Suppliers
trans-2-Aminomethyl-cyclohexylamine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on trans-2-Aminomethyl-cyclohexylamine
Compound CAS No. 24716-89-0: (1R,2S)-2-(Aminomethyl)cyclohexanamine
Compound CAS No. 24716-89-0, also known as (1R,2S)-2-(aminomethyl)cyclohexanamine, is a chiral organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it more accessible for research and industrial applications.
The structure of (1R,2S)-2-(aminomethyl)cyclohexanamine consists of a cyclohexane ring with two amino groups: one at the 1-position and another at the 2-position as an aminomethyl substituent. This configuration imparts the molecule with distinct physical and chemical properties, such as high solubility in polar solvents and strong hydrogen bonding capabilities. These properties make it an ideal candidate for use in drug design, particularly in the development of bioactive molecules with specific pharmacokinetic profiles.
Recent studies have highlighted the potential of (1R,2S)-2-(aminomethyl)cyclohexanamine as a building block for constructing complex molecular architectures. For instance, researchers have utilized this compound to synthesize novel peptidomimetics and macrocyclic compounds with enhanced stability and bioavailability. The stereochemistry of the molecule has been shown to significantly influence its interactions with biological targets, such as enzymes and receptors, making it a valuable tool in medicinal chemistry.
In terms of synthesis, several methods have been developed to prepare (1R,2S)-2-(aminomethyl)cyclohexanamine, including asymmetric catalysis and enantioselective reductions. These methods not only ensure high enantiomeric excess but also provide scalable routes for industrial production. For example, a recent study reported the use of a chiral catalyst to achieve >99% ee in the synthesis of this compound, demonstrating its feasibility for large-scale manufacturing.
The applications of (1R,2S)-2-(aminomethyl)cyclohexanamine extend beyond pharmaceuticals. In agrochemicals, this compound has been explored as a potential precursor for herbicides and fungicides due to its ability to modulate plant metabolic pathways. Additionally, its unique properties make it a promising candidate for use in materials science, particularly in the development of advanced polymers and coatings with tailored functionalities.
From an environmental perspective, understanding the fate and behavior of (1R,2S)-2-(aminomethyl)cyclohexanamine in natural systems is critical for ensuring sustainable use. Recent research has focused on evaluating its biodegradability and toxicity to aquatic organisms. These studies have provided valuable insights into designing eco-friendly processes for its production and application.
In conclusion, (1R,2S)-2-(aminomethyl)cyclohexanamine is a versatile compound with immense potential across multiple disciplines. Its unique stereochemistry, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping future innovations is likely to grow significantly.
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